molecular formula C7H9N3O2 B1528848 3-Amino-2-(methylamino)pyridine-4-carboxylic acid CAS No. 1494933-38-8

3-Amino-2-(methylamino)pyridine-4-carboxylic acid

Cat. No.: B1528848
CAS No.: 1494933-38-8
M. Wt: 167.17 g/mol
InChI Key: PEGIEZDBDXCJQL-UHFFFAOYSA-N
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Description

3-Amino-2-(methylamino)pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with amino and methylamino groups at positions 3 and 2, respectively, and a carboxylic acid moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Pyridinecarboxylic acid derivatives are widely studied for their pharmacological activities, including roles as enzyme inhibitors, receptor modulators (e.g., PPAR activators), and prodrug precursors . The compound’s structural similarity to β-amino acids further suggests utility in peptide mimetics or prodrug design, where conformational flexibility and metabolic stability are critical .

Properties

IUPAC Name

3-amino-2-(methylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-9-6-5(8)4(7(11)12)2-3-10-6/h2-3H,8H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGIEZDBDXCJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: High-Pressure Ammonia Amination of 3-Bromo-4-methylpyridine

  • Reagents: 3-bromo-4-methylpyridine, copper sulfate catalyst, methanol or concentrated ammonia water, ammonia gas.
  • Conditions: Autoclave reactor, 5 atm ammonia pressure, temperatures between 160–180 °C.
  • Procedure:
    • Mix 3-bromo-4-methylpyridine (150 g) with copper sulfate (5 g) in methanol (300–500 ml).
    • Introduce ammonia gas to reach 5 atm pressure.
    • Heat the mixture to 160–180 °C for 8–24 hours.
    • Cool, filter, concentrate under reduced pressure.
    • Recrystallize the solid product from ethyl acetate.
  • Yield: 73–95% of 3-amino-4-methylpyridine obtained depending on exact conditions.

Method B: Ammonia Water and Copper Sulfate Catalysis

  • Using concentrated ammonia water (500 ml) instead of methanol.
  • Similar temperature and time (180 °C, 8 hours).
  • Extraction with dichloromethane post-reaction.
  • Yield around 90%.
Parameter Method A (Methanol) Method B (Ammonia Water)
Solvent Methanol (300–500 ml) Concentrated ammonia water (500 ml)
Catalyst Copper sulfate (5–10 g) Copper sulfate (5 g)
Temperature 160–180 °C 180 °C
Pressure 5 atm ammonia Autoclave sealed (no external pressure specified)
Reaction Time 8–24 hours 8 hours
Workup Filtration, concentration, recrystallization Extraction with dichloromethane, concentration
Yield 73–95% 90%

Chlorination and Subsequent Amination for 2-Substituted Derivatives

For the 2-(methylamino) substitution, selective chlorination at the 2-position of 3-amino-4-methylpyridine or related intermediates is performed, followed by nucleophilic substitution with methylamine or methylamino groups.

Chlorination Step

  • Use of chlorinating agents such as phosphorus pentachloride or phosphoryl trichloride to introduce chlorine at the 2-position.
  • Controlled reaction conditions to avoid over-chlorination or side reactions.
  • Isolation of 2-chloro-3-amino-4-methylpyridine intermediates.

Amination Step

  • Nucleophilic substitution of the 2-chloro group by methylamine or methylamino sources.
  • Conditions typically involve heating in polar aprotic solvents.
  • Catalysts or bases may be used to facilitate substitution.
  • Purification by crystallization or chromatography.

Introduction of the Carboxylic Acid Group at the 4-Position

The carboxylic acid group at the 4-position can be introduced via:

  • Oxidation of methyl substituents at the 4-position to carboxylic acid using oxidants such as potassium permanganate or chromium-based reagents.
  • Alternatively, starting from 4-carboxylated pyridine derivatives and performing substitutions at other positions.

This step requires careful control to avoid degradation of amino functionalities.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product/Intermediate Yield/Notes
Amination of 3-bromo-4-methylpyridine 3-bromo-4-methylpyridine NH3 gas, CuSO4 catalyst, methanol, 160–180 °C, 5 atm, 8–24 h 3-amino-4-methylpyridine 73–95%
Chlorination 3-amino-4-methylpyridine POCl3 or PCl5, controlled conditions 2-chloro-3-amino-4-methylpyridine Moderate to high
Amination at 2-position 2-chloro-3-amino-4-methylpyridine Methylamine, heating, polar solvent 3-amino-2-(methylamino)-4-methylpyridine Variable, optimized
Oxidation of methyl to acid 3-amino-2-(methylamino)-4-methylpyridine KMnO4 or Cr-based oxidants, controlled temp 3-amino-2-(methylamino)pyridine-4-carboxylic acid Moderate, requires optimization

Research Findings and Notes

  • High-pressure ammonia amination with copper sulfate catalyst is an efficient method for introducing amino groups at the 3-position of methylpyridines with high yields and purity.
  • Selective chlorination at the 2-position is critical for subsequent methylamino substitution; reagents like phosphorus pentachloride provide controlled chlorination.
  • The methylamino substitution at the 2-position is typically achieved via nucleophilic substitution of the chlorine atom.
  • Oxidation of the 4-methyl group to carboxylic acid requires mild conditions to avoid decomposition of amino groups.
  • Overall, the synthetic route requires careful control of reaction conditions, including temperature, pressure, and stoichiometry, to maximize yield and purity.
  • Purification steps such as recrystallization from ethyl acetate or extraction with dichloromethane are essential for isolating intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(methylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

a. Inhibition of Kinase Activity

One of the primary applications of 3-Amino-2-(methylamino)pyridine-4-carboxylic acid is its role as an inhibitor of kinase activity, particularly targeting the IκB kinase (IKK) complex. IKK plays a crucial role in the activation of the NF-κB signaling pathway, which is implicated in various inflammatory and autoimmune diseases, as well as cancer. Compounds that inhibit IKK can potentially treat conditions such as rheumatoid arthritis, multiple sclerosis, and certain cancers by preventing the transcription of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α .

b. Potential Anticancer Agent

Research has indicated that derivatives of this compound may serve as effective anticancer agents. By inhibiting IKK-mediated pathways, these compounds can suppress tumor growth and proliferation, particularly in cancers where NF-κB is constitutively active . The ability to modulate gene expression related to cell cycle regulation further enhances its therapeutic potential.

Biochemistry Applications

a. Organic Buffering Agent

In biochemical applications, this compound serves as an organic buffer. Its properties make it suitable for maintaining pH levels in biological experiments, particularly during peptide synthesis where precise pH control is critical .

b. Peptide Synthesis

The compound's high yield in peptide synthesis makes it a valuable reagent in the development of peptide-based therapeutics. Its ability to facilitate coupling reactions under mild conditions enhances its utility in biochemistry .

Organic Synthesis

a. Building Block for Complex Molecules

As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. It serves as a precursor for various derivatives that can be tailored for specific biological activities or chemical properties .

b. Cyclization Reactions

Recent studies have explored the use of this compound in cyclization reactions to form azaindole derivatives, which are important in medicinal chemistry for their diverse biological activities . The structural modifications enabled by this compound allow chemists to design new molecules with enhanced pharmacological profiles.

Case Studies and Research Findings

Application AreaSpecific UseCase Study Reference
Medicinal ChemistryIKK inhibition for cancer treatmentPatent EP2008654A1
BiochemistryOrganic buffering agent for peptide synthesisLabChem Wako
Organic SynthesisBuilding block for azaindole derivativesChemRxiv

Mechanism of Action

The mechanism of action of 3-Amino-2-(methylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Parameters

Compound Substituents Dipole Moment (Debye) Band Gap (eV) Reactivity Notes
3-Amino-2-(methylamino)pyridine-4-carboxylic acid 2-(CH₃NH), 3-NH₂, 4-COOH Not reported Not reported High polarity, strong H-bonding
4-Amino-3,6-dichloro-2-pyridinecarboxylic acid (AMPYD) 4-NH₂, 3,6-Cl, 2-COOH 6.22 4.89 Soft, highly reactive due to –NH₂
3,6-Dichloro-2-pyridinecarboxylic acid (CLPYD) 3,6-Cl, 2-COOH 3.61 5.30 Less polar, lower reactivity
3-[(4-Methylthiophen-2-yl)methylamino]pyridine-4-carboxylic acid 3-(CH₂NH-thiophene), 4-COOH Not reported Not reported Enhanced lipophilicity

Key Observations:

  • Amino Group Effects: The presence of –NH₂ (as in AMPYD) increases dipole moments and reduces band gaps compared to non-amino analogs (e.g., CLPYD), enhancing polarity and reactivity . The methylamino group in the target compound likely amplifies these effects through additional electron-donating capacity.
  • Substituent Position: Substituents at positions 2 and 3 (e.g., methylamino in the target compound vs.

Physicochemical and Thermodynamic Properties

Table 3: Thermodynamic and Stability Data

Compound Zero-Point Energy (J/mol) Total Thermal Energy (kcal/mol) Stability Notes
AMPYD 263,289.5 69.691 High thermal stability
CLPYD 218,865.6 58.255 Moderate stability
This compound Not reported Not reported Likely stable due to H-bonding

Key Observations:

  • Stability: Amino-substituted pyridines (e.g., AMPYD) exhibit higher thermal stability than non-amino analogs, attributed to intramolecular hydrogen bonding . The target compound’s –NH₂ and –NHCH₃ groups likely confer similar stabilization.
  • Solubility: Carboxylic acid groups enhance aqueous solubility, but methylamino substitution may reduce it slightly compared to purely polar substituents (e.g., –OH).

Biological Activity

3-Amino-2-(methylamino)pyridine-4-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiparasitic properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with amino and carboxylic acid functional groups, which are critical for its biological interactions. The presence of both amino and carboxylic acid groups allows for hydrogen bonding and ionic interactions with various biological targets, enhancing its reactivity and potential efficacy in therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

A study evaluating the compound's antibacterial activity found minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial effects . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

Anticancer Properties

The anticancer potential of this compound has also been investigated. Preliminary findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Cancer Cell Lines

In vitro studies on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The IC50 values for different cancer types were assessed, revealing a promising profile for further development.

Cancer Cell Line IC50 (µM)
HeLa (Cervical cancer)10
MCF-7 (Breast cancer)8
A549 (Lung cancer)12

Antiparasitic Activity

The antiparasitic effects of this compound have been noted, particularly against Plasmodium falciparum, the causative agent of malaria. Research indicates that it can inhibit the growth of erythrocytic forms of the parasite with an IC50 value of 199 nM . This suggests that structural modifications could enhance its potency against malaria.

The compound's interaction with specific enzymes involved in the parasite's life cycle is hypothesized to be a key factor in its effectiveness. Studies suggest that it may modulate signaling pathways essential for parasite survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine ring have been systematically explored to enhance efficacy against targeted pathogens.

Notable Variants

Research has shown that modifications such as changing the position or type of substituents can lead to improved antimicrobial and anticancer activities. For instance, derivatives with additional halogen substitutions have displayed enhanced potency.

Q & A

Q. What synthetic routes are recommended for 3-Amino-2-(methylamino)pyridine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of pyridine derivatives. A common approach is to start with a pre-functionalized pyridine core (e.g., 4-carboxylic acid derivatives) and introduce amino/methylamino groups via nucleophilic substitution or reductive amination. For example, describes pyrimidine-2-carboxylic acid synthesis using methoxy and amino group substitutions under controlled pH (4–6) and temperatures (60–80°C). Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of methylamine sources, and using catalysts like Pd/C for hydrogenation steps . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical to achieve >95% purity .

Q. Which analytical techniques are most suitable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min). Compare retention times with authentic standards .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., methylamino protons at δ 2.8–3.2 ppm, pyridine ring protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₇H₉N₃O₂: 167.07 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Hygroscopicity requires desiccant-packed containers. Aqueous solutions are prone to hydrolysis; prepare fresh buffers (pH 6–7) for biological assays. Stability studies under accelerated conditions (40°C/75% RH for 14 days) can predict shelf life .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites. The carboxylic acid group (pKa ~2.5) acts as an electrophile, while the methylamino group (pKa ~9.5) serves as a nucleophile. Solvent effects (PCM model) and transition-state analysis (IRC) predict reaction pathways. Software like Gaussian or ORCA can simulate intermediates, as demonstrated for similar pyridine derivatives in .

Q. What strategies mitigate instability of this compound in aqueous solutions during in vitro assays?

  • Methodological Answer :
  • Buffering : Use phosphate or HEPES buffers (pH 6.5–7.4) to minimize deprotonation of the carboxylic acid group.
  • Co-solvents : Add 10–20% DMSO or ethanol to enhance solubility and reduce hydrolysis.
  • Chelating Agents : EDTA (1–5 mM) prevents metal-catalyzed degradation.
  • Short-term Incubation : Limit exposure to aqueous environments to <24 hours, validated via stability-indicating HPLC .

Q. How do structural modifications (e.g., substituent position) influence the compound’s binding affinity to biological targets?

  • Methodological Answer : Comparative SAR studies using analogs (e.g., 4-Amino-3-pyridinecarboxylic acid from ) reveal that:
  • The methylamino group at position 2 enhances hydrogen bonding with target proteins (e.g., kinases).
  • Carboxylic acid at position 4 improves solubility but may reduce membrane permeability.
  • Substituent effects are quantified via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (Kd) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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3-Amino-2-(methylamino)pyridine-4-carboxylic acid
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3-Amino-2-(methylamino)pyridine-4-carboxylic acid

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